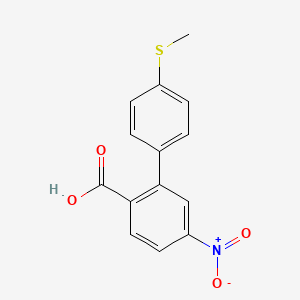
2-Fluoro-5-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(2-fluoro-3-methoxyphenyl)benzoic acid (also known as 2F-5F-MPBA) is a fluorinated derivative of benzoic acid, a simple aromatic carboxylic acid. The fluorination of benzoic acid has been shown to increase its hydrophobicity, which can be useful in a variety of applications. 2F-5F-MPBA is a high purity grade of this fluorinated compound, with 95% purity. This compound has been used in a variety of scientific research applications, including as an active ingredient in pharmaceuticals, as a reagent in laboratory experiments, and as an analytical tool.
Applications De Recherche Scientifique
2F-5F-MPBA has been used in a variety of scientific research applications. It has been used as an active ingredient in pharmaceuticals, as a reagent in laboratory experiments, and as an analytical tool. In pharmaceuticals, 2F-5F-MPBA has been used as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In laboratory experiments, 2F-5F-MPBA has been used as a reagent to synthesize other compounds. As an analytical tool, 2F-5F-MPBA has been used in the analysis of biological samples, such as in the detection of proteins and other biomolecules.
Mécanisme D'action
2F-5F-MPBA has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that are involved in inflammation. 2F-5F-MPBA binds to the active site of the enzyme and prevents it from catalyzing the production of prostaglandins, thus reducing inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2F-5F-MPBA are related to its mechanism of action. As an inhibitor of COX-2, 2F-5F-MPBA can reduce inflammation and pain associated with inflammation. It has also been shown to reduce the production of other molecules involved in inflammation, such as leukotrienes and prostaglandins. In addition, 2F-5F-MPBA has been shown to reduce the production of nitric oxide, which can be beneficial in the treatment of some cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2F-5F-MPBA has several advantages when used in laboratory experiments. It is a highly pure grade of the compound, with 95% purity. This makes it an ideal reagent for synthesizing other compounds. In addition, 2F-5F-MPBA is relatively inexpensive and can be easily synthesized from readily available starting materials. The major limitation of 2F-5F-MPBA is its low solubility in water. This can make it difficult to use in certain experiments that require aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 2F-5F-MPBA. One potential application is in the development of new pharmaceuticals. 2F-5F-MPBA could be used as an active ingredient in drugs designed to treat inflammation, pain, and cardiovascular diseases. In addition, 2F-5F-MPBA could be used as a reagent in the synthesis of other compounds, such as drugs and dyes. Finally, 2F-5F-MPBA could be used as an analytical tool in the detection of proteins and other biomolecules.
Méthodes De Synthèse
2F-5F-MPBA can be synthesized by the reaction of 2-fluoro-3-methoxybenzaldehyde with 2-fluoro-5-chlorobenzoic acid in the presence of an acid catalyst. This reaction is known as the Friedel-Crafts acylation reaction. The reaction proceeds in two steps: first, the aldehyde and acid react to form an acylium ion intermediate, which then reacts with a second molecule of aldehyde to form the desired product. The reaction is typically carried out in a solvent such as dichloromethane and can be performed at room temperature.
Propriétés
IUPAC Name |
2-fluoro-5-(2-fluoro-3-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-12-4-2-3-9(13(12)16)8-5-6-11(15)10(7-8)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBRDTDEHBQROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690078 |
Source


|
| Record name | 2',4-Difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261935-27-6 |
Source


|
| Record name | 2',4-Difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














